molecular formula C13H27N3O B7918793 N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide

N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide

Cat. No.: B7918793
M. Wt: 241.37 g/mol
InChI Key: HOMPHCRCVGAXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide is a piperidine-derived acetamide compound characterized by a 2-aminoethyl-piperidinylmethyl backbone and an isopropyl substituent on the acetamide nitrogen. The compound’s molecular weight is 241.38 g/mol (InChIKey: HBNKUBYHKIAKJG-UHFFFAOYNA-N) .

Properties

IUPAC Name

N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-11(2)16(12(3)17)10-13-6-4-5-8-15(13)9-7-14/h11,13H,4-10,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMPHCRCVGAXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCN1CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 2-piperidone with ethylenediamine under controlled conditions to form the aminoethyl-piperidine intermediate. This intermediate is then reacted with isopropyl-acetamide in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine-Acetamide Core

(a) N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide
  • Key Difference : Cyclopropyl group replaces isopropyl.
  • Properties : Similar molecular weight (241.38 g/mol) but altered steric and electronic profiles due to the smaller cyclopropyl ring. May exhibit distinct binding kinetics in biological targets.
  • Status : Discontinued across all quantities (1g–500mg) .
(b) N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide
  • Key Difference : Piperidin-3-ylmethyl substituent instead of 2-ylmethyl.
  • Properties : Molecular weight 241.38 g/mol (CAS: 1353946-82-3). The positional isomerism at the piperidine ring could affect solubility and receptor interactions.
  • Status : Discontinued .
(c) N-cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide
  • Key Difference: Hydroxyethyl group replaces aminoethyl.
  • Properties : Increased hydrophilicity (molecular weight 240.35 g/mol, CAS: 1353985-02-0). The hydroxyl group may enhance aqueous solubility but reduce blood-brain barrier penetration .

Functional Group Modifications

(a) (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide
  • Key Difference: Hydroxyimino (oxime) group and ethyl-piperidine substituent.
  • Synthesis : Two methods (A and B) yield 68% and 72%, respectively. Purity confirmed via TLC (Rf = 0.40) and NMR .
  • Applications : Oxime groups are often used in prodrugs or metal-chelating agents.
(b) N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide
  • Key Difference : Chloro-acetyl group introduces electrophilic reactivity.
  • Properties: Potential use in covalent inhibitor design. Limited commercial data (CAS: 1353988-66-5) .

Complex Pharmacophores in Patent Compounds

(a) N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide
  • Structure : Incorporates pyrimidine and piperazine rings.
  • Applications : Likely targets kinases or G-protein-coupled receptors (GPCRs) due to pyrimidine’s role in kinase inhibition. Molecular weight 515 g/mol (Example 121, m/e 515 (M+H)+) .
(b) 2-(3-(4-((1H-indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide
  • Properties : 1,4-diazepane enhances conformational flexibility. NMR data (δ 12.94 ppm for indazole NH) confirms structure .

Stereochemical Variations

(a) N-((1-((S)-2-Amino-3-methylbutanoyl)piperidin-3-yl)methyl)-N-cyclopropylacetamide
  • Key Feature: Stereospecific (S)-2-amino-3-methylbutanoyl group.
  • Implications : Chirality influences target selectivity and metabolic stability (InChIKey: ILBSYIOXIHOBBQ-PEHGTWAWSA-N) .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Feature(s)
N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide Isopropyl, 2-aminoethyl-piperidine 241.38 1353946-82-3 Discontinued
N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide Cyclopropyl 241.38 1353955-77-7 Steric modulation
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide Ethyl-piperidine, hydroxyimino ~240 (estimated) Not provided High synthetic yield (72%)
N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide Pyrimidine-piperazine 515 EP 2 903 618 B1 Kinase inhibitor candidate

Research Implications and Limitations

  • Pharmacological Potential: The isopropyl and cyclopropyl analogs may differ in CNS penetration due to lipophilicity variations. Patent compounds with pyrimidine cores suggest kinase-targeting applications .
  • Synthesis Challenges : Discontinued status of several analogs (e.g., ) may reflect synthetic complexity or stability issues.
  • Data Gaps : Melting/boiling points and detailed toxicity profiles are largely absent, highlighting the need for further characterization.

Biological Activity

N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, mechanisms of action, biological effects, and relevant case studies associated with this compound.

The synthesis of this compound typically involves the reaction of 1-(2-aminoethyl)piperidine with isopropyl acetamide under controlled conditions. The reaction generally requires a base such as sodium hydroxide to facilitate nucleophilic substitution, followed by purification methods like recrystallization or chromatography to isolate the desired product.

Chemical Structure

  • Molecular Formula : C13H25N3O
  • Molecular Weight : 255.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways.

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, a study demonstrated that similar piperidine compounds showed cytotoxic effects against FaDu hypopharyngeal tumor cells, with better efficacy than the reference drug bleomycin . The mechanism appears to involve apoptosis induction through specific interactions with cellular targets.

2. Neuroprotective Effects

The compound has also been investigated for its potential neuroprotective effects. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's . This inhibition can enhance cholinergic signaling and potentially improve cognitive functions.

3. Antimicrobial Activity

Preliminary research suggests that derivatives of this compound may possess antimicrobial properties. For example, similar piperidine compounds have been evaluated for their activity against various bacterial strains, indicating potential use in treating infections .

Case Studies and Research Findings

StudyFocusFindings
Liu et al., 2023Anticancer ActivityDemonstrated cytotoxicity in FaDu cells; better than bleomycin .
Malawska & Gobec, 2023NeuroprotectionInhibition of AChE and BuChE; potential for Alzheimer's treatment .
Nayagam et al., 2024Antimicrobial PropertiesIdentified as a potential inhibitor against SARS-CoV2; better binding affinity than Remdesivir .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.